molecular formula C19H14F3N3O2 B2846620 N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide CAS No. 1207024-37-0

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2846620
CAS No.: 1207024-37-0
M. Wt: 373.335
InChI Key: NXLWDTGFXIOGLF-UHFFFAOYSA-N
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Description

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide is a highly specialized organic compound. This compound is known for its unique structural attributes and significant applications in various scientific fields. The presence of both aromatic and heterocyclic components in its structure endows it with diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide generally involves multiple steps, starting from commercially available precursors. The typical synthetic route includes:

  • Formation of the Pyridazine Moiety: : This is done by reacting hydrazine derivatives with diketones or similar compounds under controlled conditions.

  • Introduction of the Phenyl Group: : This involves coupling reactions, often facilitated by palladium-catalyzed cross-coupling techniques.

  • Attachment of the Trifluoromethyl Group: : The trifluoromethyl group is generally introduced using trifluoromethylation agents in the presence of strong bases.

Industrial Production Methods

Industrial-scale production might follow a streamlined version of the synthetic route optimized for yield and cost-effectiveness. This could involve continuous flow reactors for better reaction control and scalability. Solvent choice and recycling, reaction time, temperature, and purification methods are optimized to maximize throughput and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide can undergo several types of reactions:

  • Oxidation: : Introduction of oxygen functionalities under mild conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Typically using agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Nucleophilic aromatic substitution reactions where halogens in the aromatic rings can be replaced by nucleophiles under basic conditions.

  • Coupling Reactions: : Such as Suzuki-Miyaura or Heck reactions for further derivatization.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperbenzoic acid in dichloromethane.

  • Reduction: : Lithium aluminum hydride in tetrahydrofuran.

  • Substitution: : Sodium methoxide in methanol.

  • Coupling Reactions: : Palladium catalysts, bases like potassium carbonate, in solvents like toluene or dimethylformamide.

Major Products

The major products from these reactions depend on the specific conditions but can include various hydroxyl, alkyl, and amino derivatives of the original compound, each potentially with unique properties and applications.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide serves as a versatile intermediate for the construction of more complex molecules. It is used in developing new materials with specific electronic properties due to its aromatic and heterocyclic structures.

Biology

Biologically, the compound is of interest for its potential as a lead molecule in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for designing inhibitors or modulators of enzymes and receptors.

Medicine

In the medical field, the compound could be explored for its pharmacological properties

Industry

Industrially, the compound's unique properties could be harnessed in developing novel polymers, coatings, or materials with specific reactive functionalities. Its trifluoromethyl group is particularly valuable for imparting stability and specific reactivity.

Mechanism of Action

The mechanism by which N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide exerts its effects is dependent on its interaction with molecular targets. Typically, it may:

  • Bind to Enzyme Active Sites: : Inhibiting enzymatic activities through competitive or non-competitive mechanisms.

  • Interact with Receptors: : Modulating receptor activity by mimicking or blocking natural ligands.

  • Affect Cellular Pathways: : Influencing various biochemical pathways by altering signal transduction processes.

The molecular targets involved often include kinases, proteases, and other enzymes essential for disease progression or cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-((5-methylpyridazin-4-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide

  • N-(3-((4-methylpyridazin-2-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide

Uniqueness

What sets N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide apart is its specific combination of the methylpyridazine and trifluoromethylbenzamide moieties. This unique structural alignment potentially enhances its biological activity and stability, making it more suitable for certain applications compared to its analogs.

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Properties

IUPAC Name

N-[3-(6-methylpyridazin-3-yl)oxyphenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c1-12-8-9-17(25-24-12)27-16-7-3-6-15(11-16)23-18(26)13-4-2-5-14(10-13)19(20,21)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLWDTGFXIOGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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